molecular formula C5H9N5O B13177031 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide

Cat. No.: B13177031
M. Wt: 155.16 g/mol
InChI Key: YLDBZPRAXIWSGI-UHFFFAOYSA-N
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Description

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then undergoes nucleophilic opening and recyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins essential for cancer cell survival, leading to apoptosis (programmed cell death) . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2H-1,2,3-triazol-2-yl)propanamide is unique due to its specific arrangement of the triazole ring and the presence of the amino and propanamide groups

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-(4-aminotriazol-2-yl)propanamide

InChI

InChI=1S/C5H9N5O/c1-3(5(7)11)10-8-2-4(6)9-10/h2-3H,1H3,(H2,6,9)(H2,7,11)

InChI Key

YLDBZPRAXIWSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1N=CC(=N1)N

Origin of Product

United States

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